molecular formula C16H18N4O4 B2675843 methyl 1-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396559-99-1

methyl 1-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2675843
CAS No.: 1396559-99-1
M. Wt: 330.344
InChI Key: GJDRAJZXVLNAGO-UHFFFAOYSA-N
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Description

The compound you mentioned contains several structural components including a 3-methyl-1,2,4-oxadiazol-5-yl group , a carbamoyl group, and a 3,4-dihydroisoquinoline-2(1H)-carboxylate group. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Molecular Structure Analysis

The molecular structure of your compound would be complex due to the presence of multiple functional groups. The 1,2,4-oxadiazole ring, in particular, is known for its low aromaticity and the presence of the weak O–N bond .


Chemical Reactions Analysis

The chemical reactions involving your compound would depend on the specific conditions and reagents used. The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .


Physical and Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its specific structure. For instance, a compound with a similar 1,2,4-oxadiazole group has a molecular weight of 123.11 .

Scientific Research Applications

New Synthesis Methods

A study by Hiebl et al. (1999) introduces a new synthesis method for methyl isoquinoline-3-carboxylates, starting from aromatic 1,2-dialdehydes. This method allows for the preparation of isoquinolines with electron-withdrawing groups on the benzene ring, showcasing the compound's utility in synthesizing complex isoquinolines (Hiebl et al., 1999).

Catalytic Applications

Khaligh's work (2014) on the synthesis of unsymmetrical polyhydroquinoline derivatives using a Bronsted acidic ionic liquid catalyst highlights the efficiency of this method in producing high yields over short reaction times. This study underscores the role of the compound in facilitating clean, simple, and efficient chemical reactions (Khaligh, 2014).

Chemical Transformations

Solovjova et al. (2009) describe the selective preparation of amino-1,5,6,10b-tetrahydroimidazo(2,1-a)isoquinolin-2(3H)-ones, demonstrating the compound's potential in creating bioisosteres of biologically active acetamides. This work illustrates the versatility of the compound in synthesizing novel structures with potential biological activity (Solovjova et al., 2009).

Biological Evaluation

Beck et al. (2014) explore the synthesis and biological evaluation of new indenoisoquinoline topoisomerase I inhibitors. Their work provides insights into the structural modifications that influence antiproliferative and inhibitory activities, showcasing the compound's relevance in the development of anticancer agents (Beck et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological target of your compound. For instance, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Safety and Hazards

The safety and hazards associated with your compound would depend on its specific structure and properties. For instance, a compound with a similar 1,2,4-oxadiazole group has been classified as Acute Tox. 4 Oral - Eye Dam. 1 .

Future Directions

The future directions for research on your compound would depend on its specific properties and potential applications. For instance, 1,2,4-oxadiazoles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

Properties

IUPAC Name

methyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methylcarbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-10-18-13(24-19-10)9-17-15(21)14-12-6-4-3-5-11(12)7-8-20(14)16(22)23-2/h3-6,14H,7-9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDRAJZXVLNAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2C3=CC=CC=C3CCN2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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